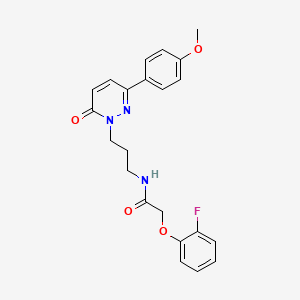

![molecular formula C15H14Cl2N6O2S B3397443 6-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021217-07-1](/img/structure/B3397443.png)

6-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Vue d'ensemble

Description

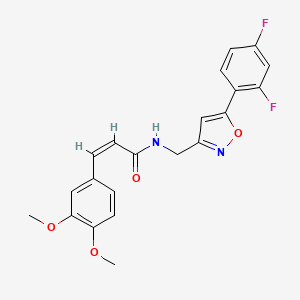

The compound “6-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a triazolo ring, and a pyridazine ring . These types of compounds are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors .

Molecular Structure Analysis

The compound contains a five-membered triazole ring fused with a six-membered pyridazine ring . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to create carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Antileishmanial Activity

The compound has shown significant antileishmanial activity . Leishmaniasis is a communicable disease affecting more than 500 million people worldwide. The compound displayed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

It also has potential antimalarial activity . Malaria is another communicable disease affecting nearly half of the global population. The compound showed inhibition effects against Plasmodium berghei, which is responsible for most of the mortality and morbidity associated with malaria .

Molecular Docking against SARS-CoV-2 Receptors

The compound can be used for molecular docking against SARS-CoV-2 receptors . This is a theoretical investigation that can help in the development of potential treatments for COVID-19 .

Synthesis of Sulfentrazone

The compound can be used in the synthesis of Sulfentrazone , a herbicide effective against broad-leaved weeds, grasses, and sedges, especially against sulfonylurea resistant weeds .

Pharmacokinetic Studies

The compound can be used in pharmacokinetic studies . The Adsorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties of the compound can be studied to evaluate its pharmacological potential .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structure and properties of similar compounds, it is likely that it interacts with its targets by forming bonds and causing changes in the target’s structure or function . This interaction can lead to a variety of downstream effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to a wide range of biological activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, viral replication, and more .

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a variety of effects, including antiviral, anti-inflammatory, anticancer, and more .

Propriétés

IUPAC Name |

6-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N6O2S/c16-11-1-2-12(17)13(9-11)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNSFTBOQRQJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3397364.png)

![N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397372.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397392.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397400.png)

![3-chloro-4-fluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3397412.png)

![N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397414.png)

![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3397421.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3397429.png)

![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3397436.png)